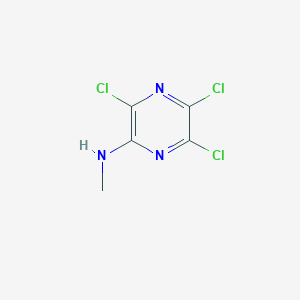

3,5,6-Trichloro-N-methylpyrazin-2-amine

CAS No.: 55233-36-8

Cat. No.: VC8279213

Molecular Formula: C5H4Cl3N3

Molecular Weight: 212.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55233-36-8 |

|---|---|

| Molecular Formula | C5H4Cl3N3 |

| Molecular Weight | 212.46 g/mol |

| IUPAC Name | 3,5,6-trichloro-N-methylpyrazin-2-amine |

| Standard InChI | InChI=1S/C5H4Cl3N3/c1-9-5-4(8)10-2(6)3(7)11-5/h1H3,(H,9,11) |

| Standard InChI Key | KYHFKDBTNZWXAI-UHFFFAOYSA-N |

| SMILES | CNC1=C(N=C(C(=N1)Cl)Cl)Cl |

| Canonical SMILES | CNC1=C(N=C(C(=N1)Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3,5,6-Trichloro-N-methylpyrazin-2-amine belongs to the pyrazine family, a class of heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring. Its systematic IUPAC name, 3,5,6-trichloro-N-methylpyrazin-2-amine, reflects the positions of the chlorine substituents (C3, C5, C6) and the N-methylamine group at C2 . Key molecular properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅Cl₃N₃ |

| Molecular Weight | 212.46 g/mol |

| CAS Registry Number | 55233-36-8 |

| Synonyms | 3,5,6-Trichloro-N-methyl-2-pyrazinamine; Trichlormethylpyrazinamine |

| Exact Mass | 210.941 Da |

The compound’s planar pyrazine core facilitates π-π stacking interactions, while the chlorine atoms enhance electrophilicity, making it a candidate for nucleophilic substitution reactions .

Synthesis and Reaction Pathways

Palladium-Catalyzed Coupling Reactions

A general route to N-substituted pyrazinamines involves palladium-catalyzed cross-coupling. For instance, the synthesis of 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine employs dichlorobis(triphenylphosphine)Pd(II) and sodium carbonate in toluene under reflux . Adapting this methodology, 3,5,6-trichloro-N-methylpyrazin-2-amine could be synthesized via:

-

Chlorination: Direct chlorination of N-methylpyrazin-2-amine using PCl₅ or SOCl₂.

-

Amination: Introducing the methylamine group via Buchwald-Hartwig coupling with methylamine .

Optimization Challenges

The patent EP2931713B1 highlights challenges in optimizing yields for chloro-pyrazine derivatives. For example, replacing ligands (e.g., dppp with xantphos) improved reaction rates from <5% to 56% in analogous systems . Similar strategies—varying ligands, bases (e.g., Na₂CO₃ vs. NaOtBu), and solvents—could enhance the efficiency of synthesizing 3,5,6-trichloro-N-methylpyrazin-2-amine .

Future Research Directions

Pharmacological Profiling

Given the therapeutic potential of chloro-pyrazines, in vitro assays evaluating 3,5,6-trichloro-N-methylpyrazin-2-amine’s interaction with ion channels (e.g., CFTR) are warranted .

Synthetic Methodology

Exploring photocatalytic or flow-chemistry approaches could address yield limitations in traditional Pd-catalyzed routes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume